![molecular formula C19H21N5O3 B2507397 3-butyl-8-(4-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 949708-11-6](/img/no-structure.png)
3-butyl-8-(4-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-butyl-8-(4-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C19H21N5O3 and its molecular weight is 367.409. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacological Evaluation and Synthesis
- The compound has been synthesized and evaluated for its pharmacological properties. Studies show that derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione demonstrate potent ligand activity at 5-HT(1A) receptors. Preclinical studies indicate anxiolytic-like activity and antidepressant effects, making these derivatives subjects of interest for future research in psychotropic medication (Zagórska et al., 2009).
Structure-Activity Relationships
- Further research into structure-activity relationships has identified potent ligands for serotoninergic and dopaminergic receptors. The presence of a substituent at the 7-position of the imidazo[2,1-f]purine-2,4-dione system is crucial for receptor affinity and selectivity. These findings suggest potential for the development of antidepressant and anxiolytic agents (Zagórska et al., 2015).
Receptor Affinity and Enzyme Activity
- The compound has also been evaluated for its receptor affinity and inhibitory potencies for certain phosphodiesterases, suggesting its potential as a hybrid ligand for therapeutic purposes (Zagórska et al., 2016).
Potential as Antidepressant Agents
- Another study synthesizing derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione identified potent ligands for serotonin receptors and phosphodiesterase inhibitors. The compound showed potential as an antidepressant in preliminary pharmacological studies (Zagórska et al., 2016).
Antidepressant-like Activity and Safety Profile
- A study on the antidepressant-like activity and safety profile of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione derivatives as 5-HT1A receptor partial agonists indicates that these compounds possess significant antidepressant-like effects in animal models, with varying side effect profiles (Partyka et al., 2020).
A3 Adenosine Receptor Antagonists
- Research into A3 adenosine receptor antagonists identified derivatives of imidazo[2,1-f]purine-2,4-diones as potent and selective antagonists. These findings are significant for developing medications targeting the adenosine receptor (Baraldi et al., 2008).
Propriétés
Numéro CAS |
949708-11-6 |
|---|---|
Formule moléculaire |
C19H21N5O3 |
Poids moléculaire |
367.409 |
Nom IUPAC |
2-butyl-6-(4-hydroxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C19H21N5O3/c1-4-5-10-22-17(26)15-16(21(3)19(22)27)20-18-23(15)11-12(2)24(18)13-6-8-14(25)9-7-13/h6-9,11,25H,4-5,10H2,1-3H3 |
Clé InChI |
PWEVVPRDSLHIGP-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=C(C=C4)O)C)N(C1=O)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-chlorobenzo[d]thiazol-2-yl)-3-methoxy-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2507315.png)
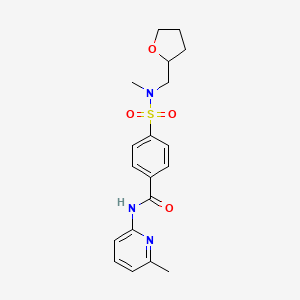
![2-bromo-5-methoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzamide](/img/structure/B2507318.png)
![2-[(2-Fluorophenyl)methyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2507321.png)
![N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2507322.png)
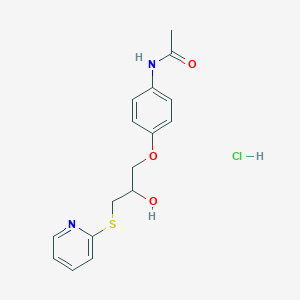
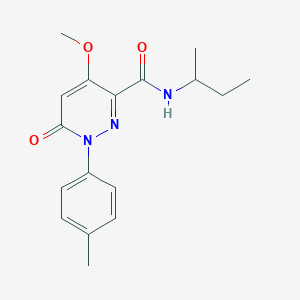
![5-((4-Methoxyphenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2507328.png)
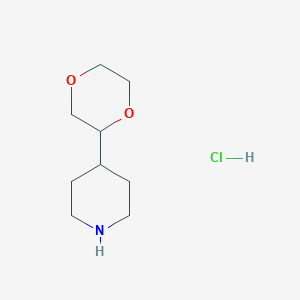
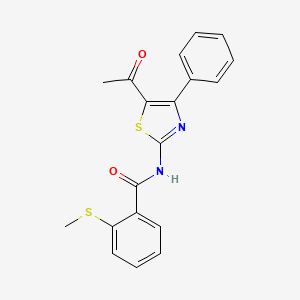
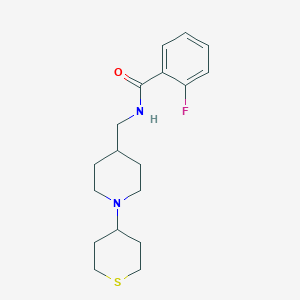
![3-Methyl-6-[(pyrrolidin-2-yl)methoxy]pyridazine](/img/structure/B2507336.png)
![6-Amino-4-(3-furanyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2507337.png)